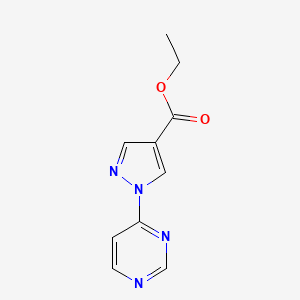

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

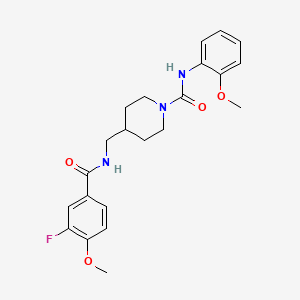

The compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of a thiazole ring and a tetrazole moiety. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties as seen in the study of Schiff's bases containing a thiadiazole scaffold and benzamide groups . The thiazole ring is a common pharmacophore in drug design, and its incorporation into benzamide structures has been associated with significant biological properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between a carboxylic acid or its derivatives and an amine. In the context of similar compounds, a microwave-assisted, solvent-free synthesis method has been employed to create a series of novel benzamide derivatives, which could potentially be adapted for the synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide . The structures of such compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with potential for conformational disorder as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . The presence of substituents on the benzamide ring can influence the molecular conformation and the modes of supramolecular aggregation . For N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, similar structural analyses would be required to determine its conformation and potential for forming supramolecular structures.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide . The reactivity of the compound could also be explored in the context of its potential to form gels, as demonstrated by other N-(thiazol-2-yl)benzamide derivatives . The presence of a tetrazole moiety could further influence its chemical reactivity, particularly in the context of forming hydrogen bonds and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties . The compound's potential as a supramolecular gelator suggests that it may have unique solubility characteristics in various solvents . Additionally, the compound's biological activity profile, including its anticancer potential, could be related to its physicochemical properties, as seen with other benzamide derivatives .

Scientific Research Applications

Fluorescent Sensors and Imaging Agents

Research has demonstrated the use of benzothiazole and benzimidazole derivatives as effective fluorescent sensors for metal ions. For example, benzimidazole/benzothiazole-based azomethines have shown substantial sensitivity and selectivity in detecting metal ions like Al3+ and Zn2+, indicating their potential application as fluorescent sensors in environmental monitoring and biological imaging (G. Suman et al., 2019).

Antimicrobial Agents

The design and synthesis of benzothiazole derivatives have been linked to antimicrobial properties. Studies have reported the synthesis of substituted 2-aminobenzothiazoles derivatives exhibiting potent activity against drug-resistant bacterial strains, highlighting their relevance in developing new antimicrobial therapies (D. G. Anuse et al., 2019).

Anticancer Research

Benzothiazole compounds have been explored for their anticancer activity. A study on benzothiazole acylhydrazones showed promising anticancer properties, suggesting the potential of these derivatives in cancer treatment (Derya Osmaniye et al., 2018).

Synthesis and Drug Discovery

The field of drug discovery has benefited from the synthesis of novel benzothiazole and tetrazole derivatives. For instance, compounds designed from tetrazolate-based tectons have led to the development of coordination networks with potential applications in nonlinear optics and drug design, reflecting the chemical’s utility in material science and pharmacology (Jian-Zhen Liao et al., 2013).

properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c19-14-6-4-12(5-7-14)8-16-10-20-18(27-16)22-17(26)13-2-1-3-15(9-13)25-11-21-23-24-25/h1-7,9-11H,8H2,(H,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEJKBPIUHWAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)